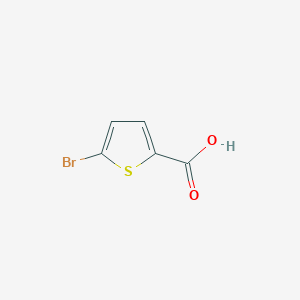

5-Bromothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZPSUDTMGBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325113 | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-63-9 | |

| Record name | 5-Bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408675 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 5-Bromothiophene-2-carboxylic acid, a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] The presence of both a reactive bromine atom and a carboxylic acid group on the thiophene (B33073) ring allows for a wide range of chemical modifications, making it a valuable precursor for novel bioactive molecules and functional materials.[1]

Compound Identification and Properties

This compound is a halogenated heterocyclic compound.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7311-63-9[2] |

| Molecular Formula | C₅H₃BrO₂S[2] |

| Molecular Weight | 207.05 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Bromo-2-thiophenecarboxylic acid[2][3] |

| InChI Key | COWZPSUDTMGBAT-UHFFFAOYSA-N[1][2] |

| SMILES | C1=C(SC(=C1)Br)C(=O)O[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow or light brown crystalline powder.[4][5] |

| Melting Point | 138-144 °C[1][6] |

| Boiling Point | 318.9 ± 27.0 °C at 760 mmHg (Predicted).[3][5] |

| Density | ~1.9 g/cm³[4][5] |

| pKa | 3.32 ± 0.10 (Predicted)[3] |

| Storage Temperature | 2-8°C[5] |

Spectral Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

Table 3: Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.63 (d, J = 4.0 Hz, 1H), 7.11 (d, J = 4.0 Hz, 1H).[5] |

| Mass Spectrometry | m/z top peak: 208, m/z 2nd highest: 206.[2] |

| IR Spectroscopy | Data available, typically showing characteristic peaks for O-H and C=O stretching of the carboxylic acid and C-Br stretching. |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The two primary methods involve the bromination of a precursor or the oxidation of a corresponding aldehyde.

Caption: Primary synthetic routes to this compound.

Protocol 1: Synthesis via Oxidation of 5-Bromothiophene-2-carbaldehyde (B154028) [1][7]

This method utilizes the Jones reagent to oxidize the aldehyde functional group to a carboxylic acid.[1]

-

Preparation: Dissolve 5-bromothiophene-2-carbaldehyde (1 equivalent) in acetone (B3395972) in a flask suitable for cooling.

-

Cooling: Place the flask in an ice bath to cool the solution to approximately 5°C.[1][7]

-

Reagent Addition: Add Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) dropwise to the cooled acetone solution while stirring. Maintain the temperature below the initial 5°C during addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[1]

-

Workup: Quench the reaction by adding isopropanol. The mixture is then typically filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure this compound.[7]

Protocol 2: Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid [1]

This route involves the direct electrophilic substitution on the thiophene ring.

-

Setup: Dissolve thiophene-2-carboxylic acid in a suitable solvent (e.g., a halogenated solvent).

-

Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution. The reaction may be catalyzed by a Lewis acid like iron.[1]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through recrystallization to afford the final product.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate for synthesizing a diverse range of more complex molecules. The carboxylic acid group can undergo standard transformations, while the bromine atom is reactive towards cross-coupling and substitution reactions.[1]

Caption: Key chemical transformations of this compound.

Key Reactions:

-

Esterification: The carboxylic acid can be converted to esters, such as pentyl or phenethyl esters, using methods like the Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[8] These esterified products are often intermediates for further reactions.[8]

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids.[1][8] This is a powerful method for creating C-C bonds and synthesizing 5-arylthiophene derivatives.[8][9]

-

Amidation: The carboxylic acid can be activated by coupling agents like DCC to react with amines, forming amide bonds.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be substituted by nucleophiles, such as alkoxides, to form 5-alkoxythiophene-2-carboxylic acid derivatives.[1]

Protocol 3: Suzuki Cross-Coupling Reaction [8]

This protocol describes a typical procedure for the synthesis of 5-arylthiophene-2-carboxylate derivatives.

-

Precursor Synthesis: First, esterify this compound (e.g., to pentyl 5-bromothiophene-2-carboxylate) using DCC and DMAP in a solvent like dichloromethane (B109758) (DCM).[8]

-

Reaction Setup: In a reaction vessel, combine the esterified precursor (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to reflux (e.g., 90°C) and stir for several hours until the reaction is complete.[8]

-

Workup and Purification: Cool the mixture, dilute it with water, and extract the product with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified using column chromatography.

Applications:

-

Pharmaceuticals: It is a key precursor for synthesizing novel bioactive molecules.[1] Derivatives have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and potent spasmolytic (antispasmodic) effects for potential treatment of irritable bowel syndrome (IBS).[1][8][9]

-

Materials Science: The compound is valuable for developing organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

-

Agrochemicals: It finds use in the synthesis of potential herbicides and fungicides.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation.[2][5] |

| H319 | Causes serious eye irritation.[2][5] |

| H335 | May cause respiratory irritation.[2] |

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

References

- 1. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 2. This compound | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7311-63-9 CAS MSDS (5-Bromo-2-thiophenecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 6. 7311-63-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of this compound: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromothiophene-2-carboxylic acid, a key intermediate in the development of novel therapeutics and advanced materials. The primary focus of this document is the direct electrophilic bromination of thiophene-2-carboxylic acid.

Introduction

This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and materials science. Its structure, featuring both a reactive bromine atom and a carboxylic acid group on the thiophene (B33073) ring, allows for diverse downstream functionalization, making it a valuable precursor for the synthesis of complex molecular architectures with potential biological activity. This guide details the synthetic pathway from the readily available starting material, thiophene-2-carboxylic acid.

Reaction and Mechanism

The synthesis of this compound from thiophene-2-carboxylic acid is achieved through an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, susceptible to attack by electrophiles. The carboxylic acid group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the context of the five-membered thiophene ring, the directing effects are more complex. Bromination preferentially occurs at the 5-position, which is para to the carboxylic acid group and the position of highest electron density, activated by the sulfur atom.

Common brominating agents for this transformation include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Thiophene-2-carboxylic acid | This compound |

| Molecular Formula | C₅H₄O₂S | C₅H₃BrO₂S |

| Molecular Weight | 128.15 g/mol | 207.05 g/mol |

| Appearance | White to off-white solid | White to light yellow crystalline powder |

| Melting Point | 125-127 °C | 141-144 °C |

| Boiling Point | 260 °C | 318.9 °C at 760 mmHg |

| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in chloroform | Insoluble in water |

| pKa | 3.49 | No data available |

Table 2: Spectroscopic Data

| Spectroscopy | Thiophene-2-carboxylic acid | This compound |

| ¹H NMR | δ (ppm) in acetone-d6: 7.80 (dd, 1H), 7.15 (dd, 1H), 7.78 (dd, 1H), 9.56 (br s, 1H) | δ (ppm) in CDCl₃: 10.87 (br s, 1H), 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H) |

| ¹³C NMR | δ (ppm) in DMSO-d6: 162.8, 137.1, 134.3, 133.8, 128.4 | No data available |

| IR | Key peaks (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1680), C=C stretch (~1530, 1420), C-S vibrations | Key peaks (cm⁻¹): Broad O-H stretch, C=O stretch (~1670), C=C stretch, C-Br stretch |

Experimental Protocol

The following protocol is a representative procedure for the direct bromination of a thiophenecarboxylic acid and can be adapted for the synthesis of this compound.

Materials:

-

Thiophene-2-carboxylic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carboxylic acid in glacial acetic acid.

-

Prepare a solution of bromine (or NBS) in glacial acetic acid.

-

Slowly add the bromine solution to the stirred solution of thiophene-2-carboxylic acid at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

-

Upon completion, pour the reaction mixture into a beaker containing cold water.

-

A precipitate of crude this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure this compound.

-

Dry the purified product under vacuum.

Expected Yield:

While a specific yield for the direct bromination of thiophene-2-carboxylic acid is not extensively reported in readily available literature, a similar bromination of 3-thiophenecarboxylic acid with bromine in acetic acid has been reported to yield 41% of the brominated product. Yields for this type of reaction can vary based on the specific conditions and scale.

Visualizations

Reaction Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic; therefore, controlled addition of the brominating agent is crucial to prevent overheating.

Conclusion

The direct bromination of thiophene-2-carboxylic acid is an effective method for the synthesis of this compound. This guide provides the necessary theoretical background, practical data, and a detailed experimental protocol to aid researchers in the successful synthesis of this important chemical intermediate. Careful adherence to the experimental procedure and safety precautions is essential for obtaining a high-purity product.

Spectroscopic Profile of 5-Bromothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines experimental protocols and presents a comprehensive summary of available ¹H and predicted ¹³C NMR data to support structural elucidation and characterization efforts.

Core Spectroscopic Data

The structural integrity of this compound can be effectively confirmed using NMR spectroscopy. The following tables summarize the key quantitative data from ¹H and ¹³C NMR analyses.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by two distinct doublets in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring, and a broad singlet for the carboxylic acid proton. The coupling constant between the thiophene protons is a key indicator of their relative positions.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.33[1] | 7.63[2] | doublet (d) | 4.3[1] |

| H4 | 7.55[1] | 7.11[2] | doublet (d) | 4.3[1] |

| COOH | Not Reported | 10.87[2] | broad singlet (br s) | N/A |

Note: The assignment of H3 and H4 in the experimental data is based on established substituent effects in thiophene rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-COOH) | ~162 |

| C3 | ~130 |

| C4 | ~135 |

| C5 (C-Br) | ~115 |

| COOH | ~168 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions. Confirmation with experimental data is recommended.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a generalized methodology for obtaining ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for this compound.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition

-

Spectrometer: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A 2-second relaxation delay is typical.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phasing and Baseline Correction: The transformed spectrum is manually phased and the baseline is corrected to ensure accurate integration.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Peak Picking and Integration: Peaks are identified and their integrals are calculated for ¹H NMR spectra to determine proton ratios.

Visualizations

The following diagrams illustrate the key relationships in the NMR data and the general workflow for its acquisition.

References

An In-depth Technical Guide to the Solubility of 5-Bromothiophene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromothiophene-2-carboxylic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional organic materials. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. A thorough understanding of its solubility profile is therefore essential for the efficient design and execution of synthetic routes and for the development of effective drug delivery systems.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding of its solubility can be inferred from various sources. Thiophene (B33073) and its derivatives are generally known to be soluble in a range of organic solvents.[1] The presence of the carboxylic acid group in this compound introduces polarity, which influences its solubility characteristics.

The following table summarizes the known qualitative solubility of this compound and its derivatives in common organic solvents.

| Solvent Family | Specific Solvent | Qualitative Solubility of this compound & Derivatives |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble[2] |

| Chloroform | Soluble (for derivatives)[3][4] | |

| Alcohols | Methanol | Soluble (for derivatives)[3][4] |

| Ethanol | Generally soluble (for thiophene derivatives)[1] | |

| Ethers | Diethyl Ether | Generally soluble (for thiophene derivatives)[1] |

| Water | Water | Insoluble (for thiophene derivatives)[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail two common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Equilibration: Add a known volume of the organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Shaking: Place the vials in a constant temperature shaker or water bath and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, g/100 mL, or mol/L.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Beakers or flasks

-

Stirring apparatus

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass (pre-weighed)

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached.

-

Filtration: Filter the solution to remove any undissolved solid.

-

Measurement of Solution Volume: Accurately measure a specific volume of the clear, saturated filtrate.

-

Evaporation: Transfer the measured volume of the saturated solution to a pre-weighed evaporating dish or watch glass.

-

Drying: Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

-

Calculation: The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved solute. Calculate the solubility based on the initial volume of the saturated solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Shake-Flask Method.

Caption: Workflow for the Gravimetric Method.

Conclusion

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 3. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 4. 5-Bromothiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

physical and chemical properties of 5-Bromothiophene-2-carboxylic acid

An In-depth Technical Guide on 5-Bromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 7311-63-9), a versatile heterocyclic compound. Its unique structure, featuring both a reactive bromine atom and a carboxylic acid group on a thiophene (B33073) ring, makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science.[1] This document details its key properties, experimental protocols for their determination, and common synthetic and reactive pathways.

Physical and Spectroscopic Properties

This compound typically presents as a white to light yellow or light brown crystalline powder.[2][3] Its stability and handling are facilitated by refrigerated storage between 2-8°C.[3]

Quantitative Physical Data

The fundamental physical constants for this compound are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrO₂S | [2] |

| Molecular Weight | 207.05 g/mol | [2] |

| Melting Point | 139-144 °C | [1][2][3] |

| Boiling Point | 318.9 °C at 760 mmHg | [2][3] |

| Density | 1.923 - 1.924 g/cm³ at 25 °C | [2][3] |

| Flash Point | 146.7 °C | [2][3] |

| pKa (Predicted) | 3.32 ± 0.10 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral features are outlined below.

| Spectroscopy Type | Key Features and Peaks | Reference(s) |

| ¹H NMR | Predicted (400 MHz, CDCl₃): δ ~7.63 (d, J = 4.0 Hz, 1H), ~7.11 (d, J = 4.0 Hz, 1H), ~10.87 (brs, 1H, COOH) | [3] |

| Infrared (IR) | Characteristic absorptions for a carboxylic acid: O–H stretch (broad, 3300-2500 cm⁻¹), C=O stretch (1760-1690 cm⁻¹), C–O stretch (1320-1210 cm⁻¹) | [5] |

| Mass Spectrometry (MS) | m/z top peak at 208, second highest at 206, corresponding to the isotopic pattern of bromine. |

Chemical Properties and Reactivity

This compound is a highly functionalized molecule, offering two primary sites for chemical modification: the carboxylic acid group and the bromine atom.

Synthesis Pathways

There are two principal methods for the synthesis of this compound:

-

Direct Bromination: This approach involves the electrophilic substitution of thiophene-2-carboxylic acid. The reaction is typically performed using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often with a catalyst like iron to control selectivity.[1]

-

Oxidation of Aldehyde: An alternative route begins with the oxidation of 5-bromothiophene-2-carbaldehyde. A strong oxidizing agent, such as Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone), is used to efficiently convert the aldehyde functional group into a carboxylic acid.[1][6]

Key Reactions

-

Carboxylic Acid Transformations: The carboxyl group readily undergoes standard transformations. It can be converted to amides via reaction with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), or to esters through reactions like Steglich esterification.[1][7]

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aryl or heteroaryl groups, making it a cornerstone reaction for generating diverse libraries of thiophene-based derivatives.[1][7]

-

Nucleophilic Aromatic Substitution (SNAr): The bromine is susceptible to displacement by nucleophiles, such as alkoxides. This reactivity provides a pathway to synthesize 5-alkoxythiophene-2-carboxylic acid derivatives.[1]

Experimental Protocols

The following sections provide standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[11] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[8][11]

-

Heating: The apparatus is heated slowly, particularly near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[8][11]

-

Observation and Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the T1-T2 range.[8][12]

Aqueous Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium at a specified temperature, which is critical for biopharmaceutical applications.[13]

Methodology:

-

System Preparation: A buffer solution of the desired pH is prepared and maintained at a constant temperature (e.g., 37 ± 1 °C) in a suitable vessel with constant agitation (e.g., a magnetic stirrer or shaker).[13]

-

Addition of Solute: An excess amount of this compound is added to the buffer. The excess solid ensures that a saturated solution will be formed.

-

Equilibration: The suspension is agitated for a sufficient period to allow the system to reach equilibrium (i.e., the concentration of the dissolved solid becomes constant). This may take several hours.

-

Sample Separation: Once equilibrium is reached, the undissolved solid is separated from the solution via centrifugation or filtration (using a filter that does not adsorb the compound).

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV. The experiment should be performed in triplicate.[13]

pKa Determination (Potentiometric Titration)

This method measures the acid dissociation constant by monitoring pH changes during titration with a base.[14][15]

Methodology:

-

Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (typically a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 1 mM).[14] An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[14]

-

Apparatus Calibration: A potentiometer with a pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

Titration: The solution is placed in a jacketed vessel at a constant temperature and stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added in small, precise increments using a burette.[14][16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading. The titration continues until well past the equivalence point.

-

pKa Calculation: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[17][18] The experiment is repeated multiple times to ensure reproducibility.[14]

References

- 1. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 4. 7311-63-9 CAS MSDS (5-Bromo-2-thiophenecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of this compound: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. pennwest.edu [pennwest.edu]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. youtube.com [youtube.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromothiophene-2-carboxylic acid, a versatile heterocyclic compound pivotal in organic synthesis, medicinal chemistry, and materials science. This document outlines its molecular structure, chemical properties, and key experimental protocols, offering a valuable resource for professionals in research and development.

Core Chemical Identifiers and Properties

This compound, a halogenated thiophene (B33073) derivative, serves as a fundamental building block for the synthesis of a wide array of more complex molecules.[1] Its chemical identity and physical characteristics are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 7311-63-9 | [1][2] |

| Molecular Formula | C₅H₃BrO₂S | [2][3][4] |

| Molecular Weight | 207.05 g/mol | [1][2][4] |

| SMILES | C1=C(SC(=C1)Br)C(=O)O | [2] |

| InChI | InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | [2][4] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its application in various experimental settings.

| Property | Value | Source |

| Melting Point | 139-144 °C | [1][4][5][6] |

| Boiling Point | 318.9 ± 27.0 °C at 760 mmHg | [3][6] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| pKa | 3.32 ± 0.10 (Predicted) | [7] |

| Appearance | White to light yellow crystalline powder | [5][6] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a five-membered thiophene ring, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.[1] This arrangement of functional groups imparts the molecule with its characteristic reactivity.

Experimental Protocols: Synthesis and Reactions

This compound is a versatile precursor in organic synthesis. Two primary synthetic routes are commonly employed, alongside its frequent use in cross-coupling reactions.

Synthesis of this compound

-

Direct Bromination of Thiophene-2-carboxylic Acid : This method involves the electrophilic substitution of thiophene-2-carboxylic acid using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS).[1] The reaction leverages the electron-rich nature of the thiophene ring.[1]

-

Oxidation of 5-Bromothiophene-2-carbaldehyde : An alternative synthesis starts with the corresponding aldehyde, 5-bromothiophene-2-carbaldehyde.[1] A common and effective method for this transformation is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone).[1] The reaction is typically conducted at a low temperature (e.g., 5 °C) to control the exothermic nature of the oxidation.[1][8]

Suzuki Cross-Coupling Reactions

A significant application of this compound in drug development and materials science is its use in palladium-catalyzed Suzuki cross-coupling reactions.[9] This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.

The general workflow for a Suzuki cross-coupling reaction involving an ester derivative of this compound is depicted below. The carboxylic acid is often esterified prior to the coupling reaction.[9]

In a typical procedure, the esterified 5-bromothiophene-2-carboxylate is reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), at an elevated temperature (e.g., 90 °C).[9] This versatile reaction allows for the synthesis of a diverse library of thiophene-based derivatives with potential applications as bioactive molecules.[9] For instance, this methodology has been used to synthesize compounds with promising antibacterial and spasmolytic activities.[1][9]

References

- 1. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 2. This compound | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-thiophenecarboxylic acid | CAS#:7311-63-9 | Chemsrc [chemsrc.com]

- 4. 5-ブロモ-2-チオフェンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 7311-63-9 CAS MSDS (5-Bromo-2-thiophenecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of this compound: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromothiophene-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromothiophene-2-carboxylic acid, a pivotal heterocyclic compound in modern chemistry. This document details its historical context, synthesis, physicochemical properties, and its significant applications in medicinal chemistry and materials science.

Introduction and Historical Context

The mid-20th century saw a surge in the investigation of thiophene (B33073) derivatives, with foundational work on their synthesis and reactions.[2] It is within this period of expanding knowledge of electrophilic substitution reactions on the thiophene ring that the synthesis of halogenated derivatives like this compound would have emerged as a logical step for functionalization and further molecular elaboration. Today, it is a commercially available and widely utilized building block in organic synthesis.[3][4]

Physicochemical and Spectroscopic Data

This compound is a light brown crystalline powder.[5] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7311-63-9 | [6] |

| Molecular Formula | C₅H₃BrO₂S | [6] |

| Molecular Weight | 207.05 g/mol | [6] |

| Melting Point | 140-144 °C | [5] |

| Boiling Point | 318.9 °C at 760 mmHg | [5] |

| Density | 1.924 g/cm³ at 25 °C | [5] |

| Appearance | Light Brown Powder | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (CDCl₃) δ 7.55 (d, J=4.3 Hz, 1H), 7.33 (d, J=4.3 Hz, 1H) | [7] |

| ¹³C NMR | Data not readily available in a comparable format | |

| Mass Spectrometry (ESI) | m/z: calcd for 207.05; found 206.8 | [7] |

| Infrared (IR) | Spectra available, characteristic peaks for C=O and O-H stretching of the carboxylic acid, and C-Br stretching. | [6] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The two primary methods involve the direct bromination of a thiophene precursor or the oxidation of a corresponding aldehyde.

Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid

A primary and direct route involves the electrophilic bromination of thiophene-2-carboxylic acid. The electron-rich nature of the thiophene ring facilitates this substitution.[4]

-

Materials: Thiophene-2-carboxylic acid, Bromine, suitable solvent (e.g., acetic acid).

-

Procedure:

-

Dissolve thiophene-2-carboxylic acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Synthesis via Oxidation of 5-Bromothiophene-2-carbaldehyde

An alternative pathway begins with the oxidation of 5-Bromothiophene-2-carbaldehyde. This is a classic transformation of an aldehyde to a carboxylic acid.[4]

-

Materials: 5-Bromothiophene-2-carbaldehyde, Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone).[4]

-

Procedure:

-

Dissolve 5-Bromothiophene-2-carbaldehyde in acetone (B3395972) and cool the solution in an ice bath.

-

Add Jones reagent dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, continue stirring at room temperature for a few hours.

-

Add isopropanol (B130326) to quench any excess oxidant.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization.

-

Key Reactions and Applications

This compound is a versatile building block due to its two reactive sites: the carboxylic acid group and the bromine atom. This allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This has been extensively used to synthesize novel thiophene-based derivatives with potential biological activities.[3]

Esterification and Amidation

The carboxylic acid group readily undergoes esterification and amidation reactions. Esterification is often a preliminary step before subsequent modifications at the bromine position.[3] Amidation is used to introduce diverse functionalities, leading to compounds with a range of biological properties.

Table 3: Examples of Reaction Yields

| Reaction | Reactants | Product | Yield | Reference(s) |

| Esterification | This compound, Amyl alcohol, DCC, DMAP | Pentyl 5-bromothiophene-2-carboxylate | 75% | [3] |

| Esterification | This compound, 2-Phenylethanol, DCC, DMAP | Phenethyl 5-bromothiophene-2-carboxylate | 71% | [3] |

| Suzuki Coupling | Pentyl 5-bromothiophene-2-carboxylate, various arylboronic acids | Pentyl 5-arylthiophene-2-carboxylates | 65-80.2% | [3] |

Applications in Research and Development

Medicinal Chemistry

This compound is a key starting material in the synthesis of various biologically active compounds. Its derivatives have shown promise as:

-

Antibacterial agents: Thiophene-based compounds derived from this acid have demonstrated in vitro activity against extensively drug-resistant (XDR) Salmonella Typhi.[4]

-

Spasmolytic agents: Derivatives have exhibited potent spasmolytic (antispasmodic) effects, suggesting potential for the treatment of conditions like irritable bowel syndrome (IBS).[4]

The bromine atom can enhance interactions with biological targets, while the carboxylic acid group can be modified to improve solubility and bioavailability.[4]

Materials Science

This compound also serves as a precursor in the development of organic semiconductors. These materials are utilized in:

-

Organic Light-Emitting Diodes (OLEDs)

-

Organic Photovoltaics (OPVs)

-

Organic Field-Effect Transistors (OFETs)[4]

The thiophene moiety is a common component in conducting polymers and other functional organic materials.

Conclusion

This compound, a derivative of the historically significant thiophene, has established itself as a cornerstone in synthetic organic chemistry. Its versatile reactivity, enabling diverse functionalization, has positioned it as a critical building block in the development of novel pharmaceuticals and advanced materials. The continued exploration of its chemical space promises to yield further innovations across various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of this compound: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Theoretical Insights into 5-Bromothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules with significant applications in medicinal chemistry and materials science.[1] Its unique structure, featuring a thiophene (B33073) ring substituted with a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it a subject of considerable interest for theoretical and experimental investigations.[1] This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its structural, electronic, and spectroscopic properties as elucidated by computational methods.

Computational Methodologies

The theoretical understanding of this compound and its derivatives has been significantly advanced through the application of computational chemistry, particularly Density Functional Theory (DFT).[1][2][3] DFT calculations have proven to be a powerful tool for predicting molecular properties with a high degree of accuracy, thereby aiding in the rational design of novel compounds with desired functionalities.[1]

Key Experimental/Computational Protocols

A prevalent methodology for the theoretical investigation of thiophene-based compounds involves the following steps:

-

Esterification and Suzuki Cross-Coupling: The process often begins with the esterification of this compound.[2][3][4] For instance, it can be reacted with an alcohol like 2-ethylhexanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent such as dichloromethane (B109758) (DCM).[3][4] The resulting ester then undergoes a Suzuki cross-coupling reaction with various arylboronic acids, catalyzed by a palladium catalyst like Pd(PPh₃)₄, to yield a series of 5-arylthiophene-2-carboxylate derivatives.[2][3][4]

-

Geometry Optimization and Vibrational Analysis: The molecular structures of the parent molecule and its derivatives are optimized using DFT methods. A common approach employs the Gaussian 09 software package.[4][5] The B3LYP hybrid functional with a 6-311++G(d,p) basis set or the PBE0 functional with a def2-TZVP basis set are frequently used for these calculations.[5][6] The optimized geometry corresponds to the most stable conformation of the molecule at a minimum energy level.[6] Subsequent frequency calculations are performed at the same level of theory to ensure that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).[6]

-

Electronic Property Analysis: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions.[2][5] The energy gap between the HOMO and LUMO is a key parameter for determining the molecule's stability.[2] Other properties such as the molecular electrostatic potential (MEP) are also calculated to identify reactive sites.[6]

Data Presentation: Calculated Molecular Properties

The following table summarizes key quantitative data obtained from theoretical studies on this compound and its derivatives. This data provides insights into the molecule's electronic structure and reactivity.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Derivative 10c | Not specified in snippets | Not specified in snippets | Not specified in snippets |

| Derivative 5c | Not specified in snippets | Not specified in snippets | Not specified in snippets |

| Derivative 10a | Not specified in snippets | Not specified in snippets | Not specified in snippets |

Note: Specific HOMO, LUMO, and energy gap values for this compound were not explicitly found in the provided search results. The table highlights derivatives that were identified as most reactive (10c, 5c) and most stable (10a) based on FMO analysis, though their specific energy values were not listed in the snippets.[2]

Visualization of Research Workflow

The following diagram illustrates a typical workflow for the synthesis and theoretical analysis of derivatives of this compound.

Conclusion

Theoretical studies, predominantly utilizing Density Functional Theory, have provided significant insights into the molecular structure and electronic properties of this compound and its derivatives. These computational approaches are invaluable for understanding the reactivity and stability of these compounds, guiding the synthesis of new molecules with tailored biological activities and material properties. The synergy between synthetic chemistry and computational analysis continues to drive innovation in the development of novel thiophene-based pharmaceuticals and functional materials.

References

- 1. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of this compound: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromothiophene-2-carboxylic acid safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 5-Bromothiophene-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 7311-63-9), a versatile building block in organic synthesis.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound. Its key identifiers and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₅H₃BrO₂S |

| Molecular Weight | 207.05 g/mol [1][2] |

| Appearance | White to light yellow or light brown crystal powder[3][4] |

| Melting Point | 140-144 °C[2][3][4] |

| Boiling Point | 318.9 °C at 760 mmHg[3][4] |

| Density | 1.924 g/cm³ at 25 °C[3] |

| Storage Temperature | 2-8°C[2][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][5][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][5][6] |

Pictogram:

Precautionary Measures and Safe Handling Protocols

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial to prevent exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Keep containers tightly closed when not in use.[5]

Storage and Incompatibility

Proper storage is critical to maintain the stability and integrity of this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is required. The logical flow of emergency response should be as follows:

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[5][7] Do not empty into drains.[8]

Toxicological Information

The primary health hazards are related to its irritant properties.

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][5]

-

Chronic Effects: No specific data on long-term exposure is readily available. It is recommended to handle it as a potentially hazardous substance and minimize long-term exposure.

This guide is intended to provide a comprehensive overview for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. This compound | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 5. fishersci.ca [fishersci.ca]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Commercial Availability and Synthetic Routes of 5-Bromothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 5-Bromothiophene-2-carboxylic acid (CAS No. 7311-63-9), a key building block in pharmaceutical and materials science research. This document offers a comprehensive resource for sourcing this compound and for its laboratory-scale synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, ranging from 97% to 98%. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Simson Pharma Limited | Not specified | High Quality (Certificate of Analysis provided) | Not specified |

| Benchchem | B029826 | 98% | Not specified |

| Sigma-Aldrich | 467944 | 97% | Not specified |

| Thermo Scientific Chemicals | AAA1924203 | 98% | Not specified |

| Thermo Scientific Chemicals | AAA1924206 | 98% | Not specified |

| Apollo Scientific | OR22424 | 97% | 5g, 25g, 100g |

| BLD Pharm | Not specified | Not specified | Not specified |

| Parchem | 8054 | Not specified | Not specified |

Physicochemical Data and Certificate of Analysis

A Certificate of Analysis (CoA) provides critical data regarding the quality and purity of a chemical batch. While a specific CoA for a current batch from a supplier should be requested at the time of purchase, a typical CoA for this compound would include the following parameters:

| Parameter | Specification |

| Appearance | White to off-white or light yellow crystalline powder |

| Identification (IR, NMR) | Conforms to structure |

| Purity (HPLC) | ≥ 97.0% |

| Melting Point | 139-144 °C |

| Loss on Drying | ≤ 1.0% |

| Residue on Ignition | ≤ 0.5% |

Synthetic Protocols

There are two primary and well-established synthetic routes for the preparation of this compound: the direct bromination of thiophene-2-carboxylic acid and the oxidation of 5-bromothiophene-2-carbaldehyde.

Synthesis via Direct Bromination of Thiophene-2-carboxylic Acid

This method involves the electrophilic substitution of a bromine atom onto the thiophene (B33073) ring at the 5-position.

Methodological & Application

Application Notes and Protocols: Esterification of 5-Bromothiophene-2-carboxylic Acid with Various Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 5-bromothiophene-2-carboxylic acid with a range of alcohols. The resulting esters are versatile intermediates in the synthesis of various compounds, particularly those with therapeutic potential. This document outlines common esterification methods, presents quantitative data for specific reactions, and discusses the application of these esters in the development of novel antibacterial and spasmolytic agents.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its ester derivatives serve as key precursors for the synthesis of bioactive molecules. The esterification of this carboxylic acid can be achieved through several methods, including Fischer esterification, Steglich esterification, and reaction with alkyl halides. The choice of method often depends on the nature of the alcohol and the desired reaction conditions. The resulting esters are frequently utilized in the development of drugs targeting bacterial infections and conditions related to smooth muscle spasms.[1][2]

Data Presentation: Synthesis of 5-Bromothiophene-2-carboxylate Esters

The following table summarizes the reaction conditions and yields for the esterification of this compound with various alcohols.

| Alcohol | Esterification Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Methanol (B129727) | Fischer Esterification | H₂SO₄ | Methanol | Reflux | 30 h | - | [3] |

| Ethanol | Alkylation | Cesium Carbonate / Ethyl Iodide | DMF | Room Temp. | Overnight | 80 | [4] |

| Amyl Alcohol | Steglich Esterification | DCC / DMAP | DCM | 30 °C | - | 75 | [2] |

| 2-Ethylhexanol | Steglich Esterification | DCC / DMAP | DCM | 30 °C | - | 72 | [1] |

| 2-Phenylethanol | Steglich Esterification | DCC / DMAP | DCM | - | - | 71 | [2] |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane (B109758), DMF: Dimethylformamide

Experimental Protocols

Detailed methodologies for the key esterification reactions are provided below.

Protocol 1: Fischer Esterification with Methanol

This protocol describes the synthesis of methyl 5-bromothiophene-2-carboxylate using a classic acid-catalyzed esterification.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.00 g, 4.83 mmol) in methanol (30.0 mL) in a round-bottom flask, add concentrated sulfuric acid (1.00 mL) dropwise with stirring.[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 30 hours.[3]

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.[3]

-

Pour the residue into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Steglich Esterification with Amyl Alcohol

This protocol details the synthesis of pentyl 5-bromothiophene-2-carboxylate using a DCC-mediated coupling reaction.[2]

Materials:

-

This compound

-

Amyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.[2]

-

Add amyl alcohol to the solution.

-

In a separate flask, dissolve DCC and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the carboxylic acid solution in an ice bath and slowly add the DCC/DMAP solution with stirring.

-

Allow the reaction to proceed at 30°C. Monitor the reaction progress by thin-layer chromatography.[2]

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography.

Mandatory Visualizations

Experimental Workflow: Esterification and Application

The following diagram illustrates the general workflow from the esterification of this compound to its application in the development of bioactive compounds.

Caption: General workflow from ester synthesis to biological evaluation.

Signaling Pathway: Mechanism of Action of Thiophene-Based Antibacterial Agents

This diagram depicts a simplified mechanism of action for thiophene-based antibacterial agents that disrupt the bacterial cell membrane.

Caption: Disruption of bacterial cell membrane by thiophene (B33073) derivatives.

Signaling Pathway: Mechanism of Action of Thiophene-Based Spasmolytic Agents

This diagram illustrates the proposed mechanism of action for thiophene-based spasmolytic agents as calcium channel blockers.

References

- 1. This compound, 98%|CAS 7311-63-9 [benchchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of this compound: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Design, synthesis, and spasmolytic activity of thiophene-based derivat" by NASIR RASOOL, HAFIZ MANSOOR IKRAM et al. [journals.tubitak.gov.tr]

- 4. Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 [chemicalbook.com]

Application Notes & Protocols: Synthesis of Antibacterial Agents from 5-Bromothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antibacterial evaluation of novel agents derived from 5-bromothiophene-2-carboxylic acid. This document includes detailed experimental protocols, a summary of antibacterial activity, and visualizations of synthetic pathways to guide researchers in the development of new thiophene-based antibacterial compounds.

Introduction

The thiophene (B33073) ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Derivatives of this compound, in particular, serve as versatile building blocks for the synthesis of novel bioactive molecules.[3] The reactive bromine atom at the 5-position and the carboxylic acid group at the 2-position allow for diverse chemical modifications, such as Suzuki-Miyaura cross-coupling and esterification, enabling the generation of extensive compound libraries for antibacterial screening.[3][4] Recent studies have highlighted the potential of these derivatives against drug-resistant bacteria, including extensively drug-resistant (XDR) Salmonella Typhi and colistin-resistant Acinetobacter baumannii and Escherichia coli.[3][5][6] This document outlines the synthetic strategies and microbiological testing protocols for developing potent antibacterial agents from this promising chemical class.

Synthesis of 5-Aryl-Thiophene-2-Carboxamide Derivatives

A common and effective method for diversifying the this compound scaffold is through the formation of an amide bond followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups. This approach allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the aryl ring.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 5-Aryl-thiophene-2-carboxamide derivatives.

Experimental Protocol: Synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

This protocol is based on previously reported methods for the synthesis of thiophene-based carboxamides.[7]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 eq.) and 2-amino-4-methylpyridine (1 eq.) in pyridine, which acts as both the solvent and the base.

-

Coupling Agent Addition: Cool the mixture in an ice bath and slowly add titanium tetrachloride (TiCl₄) as the coupling reagent.

-

Reaction Progression: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with an appropriate aqueous solution. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the synthesis of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides.[7]

-

Reaction Setup: To a solution of 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (1 eq.) in a suitable solvent system (e.g., 1,4-dioxane (B91453) and water), add the desired aryl boronic acid (1.1-1.5 eq.).[4]

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC.[4]

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent, and purify the crude material using column chromatography to obtain the final 5-aryl-thiophene-2-carboxamide derivatives.

Antibacterial Activity Evaluation

The antibacterial efficacy of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

Experimental Workflow for Antibacterial Testing

Caption: Workflow for evaluating the antibacterial activity of synthesized compounds.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

-